molecular formula C11H19ClN4O B1398449 N-(tert-Butyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1220027-65-5

N-(tert-Butyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride

Cat. No. B1398449
M. Wt: 258.75 g/mol
InChI Key: OLWAJKDKCNXRDZ-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazolo-pyridine, which is a type of heterocyclic compound . Pyrazolo-pyridines are known to possess a wide range of pharmacological properties and are part of several drugs .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds, such as 5-amino-1H-pyrazolo[4,3-b]pyridine derivatives, have been synthesized through reactions involving malononitrile and cyanoacetamide .

Scientific Research Applications

Neuropathic Pain Treatment

N-(tert-Butyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride and its analogs show promise in treating neuropathic pain. A specific analogue, N-(4-bromophenyl)-3-tert-butyl-5-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-1-carboxamide, exhibited significant efficacy in both acute and chronic neuropathic pain models in rodents. Its activity is linked to cannabinoid receptor subtype 1 (CB₁) and tumour necrosis factor-alpha (TNF-α) inhibition, suggesting a multi-targeted approach to pain management (Yogeeswari et al., 2013).

Synthesis and Chemical Structure Analysis

Studies have explored the synthesis and structural characteristics of various derivatives of N-(tert-Butyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride. These include investigations into hydrogen-bonded chains and rings, highlighting significant differences in structures resulting from minor changes in substituents. This research provides insights into the compound's chemical behavior and potential applications in various fields (Trilleras et al., 2008).

Inhibitors of Mycobacterium tuberculosis Pantothenate Synthetase

Derivatives of this compound have been synthesized and evaluated as inhibitors of Mycobacterium tuberculosis (MTB) pantothenate synthetase. This research indicates potential applications in treating tuberculosis, with specific derivatives showing notable inhibition of MTB in vitro, suggesting a novel approach to tackling this infectious disease (Samala et al., 2013).

properties

IUPAC Name

N-tert-butyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O.ClH/c1-11(2,3)13-10(16)9-7-6-12-5-4-8(7)14-15-9;/h12H,4-6H2,1-3H3,(H,13,16)(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLWAJKDKCNXRDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=NNC2=C1CNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(tert-Butyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(tert-Butyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride
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N-(tert-Butyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride
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N-(tert-Butyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride
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N-(tert-Butyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride
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N-(tert-Butyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride
Reactant of Route 6
N-(tert-Butyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride

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